3,5-Dichloro-4-hydroxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECGTGIGJYKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178674 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-29-6 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Benzohydrazide Scaffolds

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide

Hydrazides are a pivotal class of organic compounds characterized by the -C(=O)NHNH₂ functional group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their diverse pharmacological activities. The compound this compound incorporates a halogenated phenolic ring, a structural motif often associated with enhanced biological potency. This guide provides a comprehensive, two-step protocol for the synthesis of this valuable compound, intended for researchers and professionals in medicinal chemistry and drug development. The synthesis proceeds through an initial esterification of the parent carboxylic acid followed by hydrazinolysis of the resulting ester intermediate.

Overall Synthetic Workflow

The synthesis is logically structured in two primary stages. The first stage involves the conversion of the commercially available 3,5-dichloro-4-hydroxybenzoic acid to its corresponding methyl ester. This esterification step is critical as it activates the carboxyl group for the subsequent nucleophilic attack. The second stage is the hydrazinolysis, where the ester is reacted with hydrazine hydrate to yield the final this compound product.

Caption: High-level overview of the two-stage synthesis protocol.

Part 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Esterification)

Principle and Rationale

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is a cornerstone of organic synthesis. The reaction is typically slow and reversible under neutral conditions.[1][2] The protocol's efficiency is significantly enhanced by introducing a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Methanol (Solvent and Reagent): Using methanol in large excess serves a dual purpose: it acts as the nucleophile and as the reaction solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium towards the formation of the ester product.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of methanol (approx. 65°C) increases the kinetic energy of the molecules, thereby accelerating the reaction rate to achieve a reasonable yield within a practical timeframe.[2]

Detailed Experimental Protocol: Esterification

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (10.0 g, 48.3 mmol).

-

Reagent Addition: Add 100 mL of methanol (MeOH) to the flask. While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Isolation: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Methyl 3,5-dichloro-4-hydroxybenzoate as a solid.

Part 2: Synthesis of this compound (Hydrazinolysis)

Principle and Rationale

This stage involves the conversion of the synthesized ester into the target hydrazide. This is achieved through a nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

-

Hydrazine Hydrate (NH₂NH₂·H₂O): Hydrazine is a potent nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the ester.

-

Methanol (Solvent): Methanol is an excellent solvent for this reaction as it effectively dissolves both the ester precursor and the hydrazine hydrate, ensuring a homogeneous reaction medium.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the substitution reaction, driving it to completion and ensuring a high conversion rate of the ester to the hydrazide. The reaction often results in the precipitation of the product from the solution upon cooling, which simplifies isolation.[3][4]

Detailed Experimental Protocol: Hydrazinolysis

-

Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (5.0 g, 22.6 mmol) in 50 mL of methanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 mL, ~103 mmol, >4 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. A white solid is expected to form as the reaction progresses.[3] Monitor the reaction completion using TLC.

-

Isolation and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. b. Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol. c. According to literature, the product obtained is often of high purity.[3] If necessary, the product can be further purified by recrystallization. The solvent and excess hydrazine can also be evaporated to dryness under a vacuum.[3] d. Dry the final product under vacuum to yield this compound.

Caption: Chemical transformations in the synthesis pathway.

Quantitative Data Summary and Characterization

| Parameter | Stage 1: Esterification | Stage 2: Hydrazinolysis |

| Primary Reactant | 3,5-Dichloro-4-hydroxybenzoic acid | Methyl 3,5-dichloro-4-hydroxybenzoate |

| Molecular Formula | C₇H₄Cl₂O₃[5] | C₈H₆Cl₂O₃[6] |

| Molecular Weight | 207.01 g/mol [5] | 221.04 g/mol [6] |

| Key Reagents | Methanol, H₂SO₄ | Hydrazine Hydrate |

| Solvent | Methanol | Methanol |

| Reaction Time | 4-6 hours | 3 hours[3] |

| Temperature | Reflux (~65°C) | Reflux (~65°C) |

| Product Name | Methyl 3,5-dichloro-4-hydroxybenzoate | This compound |

| Product Formula | C₈H₆Cl₂O₃[6] | C₇H₆Cl₂N₂O₂ |

| Product MW | 221.04 g/mol [6] | 221.04 g/mol |

| Appearance | Beige or white solid[7] | White solid[3] |

| Melting Point | ~260-265°C (for acid)[7] | Not specified, but expected to be high |

| Expected Yield | >85% | Quantitative[3] |

| ¹H NMR (DMSO-d₆) | N/A | δ: 6.50 (brs, 4H), 7.61 (s, 2H)[3] |

| ¹³C NMR (DMSO-d₆) | N/A | δ: 112.91, 122.83, 126.76, 162.78, 165.52[3] |

| Mass Spec (m/z) | N/A | 221.0 (MH⁺, 100%)[3] |

Critical Safety and Handling Protocols

Researcher safety is paramount. This synthesis involves hazardous materials that require strict adherence to safety protocols in a controlled laboratory environment.

-

Hydrazine Hydrate (NH₂NH₂·H₂O):

-

EXTREME HAZARD: Hydrazine hydrate is toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[8][9] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen (IARC Group 2B).[10][11] It is also very toxic to aquatic life.[8]

-

Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles with a face shield.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials like oxidizing agents and metal salts.[8][10] Keep containers tightly closed.[11]

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) for containment and dispose of it as hazardous waste.[11] Do not allow it to enter drains.[9]

-

-

3,5-Dichloro-4-hydroxybenzoic Acid:

-

General Precautions:

-

Waste Disposal:

-

All chemical waste, especially any containing hydrazine, must be collected in properly labeled hazardous waste containers.

-

Dispose of waste in accordance with institutional, local, and national regulations. Do not dispose of down the drain.

-

References

-

Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

ARKEMA. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

- Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019).

-

Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]

- Google Patents. (2013).

-

ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Link]

-

SciSpace. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

- Google Patents. (1993).

-

National Institutes of Health (NIH). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. [Link]

-

RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

-

DC Fine Chemicals. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. [Link]

-

PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

-

Gsrs. 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER. [Link]

-

SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

-

ResearchGate. (2009). (PDF) 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. [Link]

-

ResearchGate. (2008). (PDF) 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]

-

PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]

-

PubChemLite. Methyl 3,5-difluoro-4-hydroxybenzoate (C8H6F2O3). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. 3,5-Dichloro-4-hydroxybenzoic acid 97 3336-41-2 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide: A Scaffold for Chemical Biology and Drug Discovery

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzohydrazide, a molecule possessing structural motifs of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, and characterization, while also exploring its potential as a scaffold for developing targeted therapeutics, with a contextual focus on the STAT3 signaling pathway.

Introduction to a Versatile Scaffold

This compound is a synthetic organic compound featuring a dichlorinated phenolic ring coupled to a hydrazide moiety. This unique combination of functional groups makes it a valuable building block for chemical biology. The dichlorophenol group is a common feature in molecules designed to target specific protein pockets, while the benzohydrazide core is a versatile scaffold found in numerous biologically active compounds.

While this specific molecule is not extensively characterized in peer-reviewed literature as a potent biological agent, its structural components are present in known inhibitors of critical cellular pathways. This guide serves to consolidate its known chemical properties and provide the necessary technical foundation for researchers aiming to explore its potential in drug discovery programs.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of experimental design, from synthesis to biological screening.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 23964-29-6 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

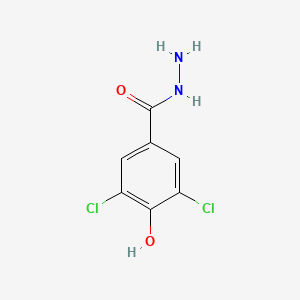

Chemical Structure

The 2D structure highlights the key functional groups: a hydroxyl group at position 4, two chlorine atoms at positions 3 and 5 of the benzene ring, and a terminal hydrazide group.

Caption: 2D structure of this compound.

Physical Properties

Experimental data for the title compound is sparse. The following table includes data inferred from its precursors and common structural analogs.

| Property | Value / Observation | Rationale / Source |

| Appearance | Expected to be a white to off-white solid. | Based on synthesis protocol yielding a white solid.[2] |

| Melting Point | Not experimentally reported. Likely >250 °C (with decomposition). | Precursors 3,5-dichloro-4-hydroxybenzoic acid and 4-hydroxybenzhydrazide melt at ~264-270 °C.[3][4][5][6][7] |

| Solubility | Soluble in methanol, likely soluble in other polar organic solvents (DMSO, DMF). Limited solubility in water. | Methanol is used as the reaction solvent in its synthesis.[2] The dichlorinated aromatic ring reduces aqueous solubility. |

| pKa | Not experimentally determined. | The phenolic proton is expected to be acidic (pKa ~7-8), while the hydrazide is weakly basic. |

Researcher's Note: The lack of definitive experimental data necessitates that initial work with this compound should include its basic characterization, including melting point determination and quantitative solubility testing in relevant solvents for biological assays (e.g., DMSO, ethanol, PBS).

Synthesis and Characterization

The most direct synthesis involves the hydrazinolysis of the corresponding methyl ester. This method is efficient and generally high-yielding.

Synthetic Pathway

The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide.

Caption: Synthetic route from methyl ester to the corresponding hydrazide.

Experimental Protocol: Synthesis

This protocol is adapted from the literature and provides a robust method for laboratory-scale synthesis.[2]

Materials:

-

Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)

-

Hydrazine monohydrate (NH₂NH₂·H₂O) (approx. 10 eq)

-

Methanol (MeOH)

Procedure:

-

Dissolution: Dissolve methyl 3,5-dichloro-4-hydroxybenzoate (e.g., 500 mg, 2.26 mmol) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Expertise Note: Methanol is an excellent solvent for both the starting ester and the hydrazine, ensuring a homogeneous reaction mixture.

-

-

Reagent Addition: Add an excess of hydrazine monohydrate (5 mL) to the solution.

-

Expertise Note: A large excess of hydrazine is used to drive the reaction to completion according to Le Châtelier's principle and to minimize the formation of dimeric side products.

-

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. A white solid is expected to form as the product precipitates out of the solution.

-

Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. This validates the completion of the reaction.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Remove the solvent and excess hydrazine monohydrate under reduced pressure (rotary evaporation).

-

Purification: The resulting white solid is often of high purity (>95% by NMR) and can be used directly. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following data is based on the reported synthesis.[2]

| Technique | Wavenumber (cm⁻¹)/Shift (ppm)/m/z | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.61 (s, 2H), δ 6.50 (br s, 4H) | δ 7.61: Singlet for the two equivalent aromatic protons. δ 6.50: Broad singlet integrating to 4 protons, corresponding to the phenolic -OH and the -NHNH₂ protons, which are exchangeable. |

| ¹³C NMR (DMSO-d₆) | δ 165.52, 162.78, 126.76, 122.83, 112.91 | δ 165.52: Carbonyl carbon (C=O). δ 162.78: Aromatic C-OH. δ 126.76: Aromatic C-H. δ 122.83: Aromatic C-Cl. δ 112.91: Quaternary aromatic C-C=O. |

| Mass Spec. (MS) | m/z 221.0 [M+H]⁺, 188.9 [M-NHNH₂]⁺ | 221.0: The protonated molecular ion, confirming the molecular weight. 188.9: A characteristic fragment corresponding to the loss of the hydrazine group. |

| Infrared (IR) (Predicted) | ~3300-3400 (N-H, O-H), ~1650 (C=O), ~1600 (C=C) | ~3300-3400: Broad peaks for O-H and N-H stretching. ~1650: Strong amide I band for the carbonyl stretch. ~1600: Aromatic C=C stretching. |

Chemical Reactivity and Stability

-

Hydrazide Moiety: The terminal -NH₂ group is nucleophilic and can react with electrophiles such as aldehydes and ketones to form stable hydrazones. This is a common strategy for creating larger, more complex molecules for library synthesis. The nitrogen atoms are also weakly basic.

-

Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated with a base. It can also be alkylated or acylated to modify the compound's properties, such as lipophilicity or hydrogen bonding capacity.

-

Aromatic Ring: The electron-rich phenolic ring is activated towards electrophilic aromatic substitution, though the steric hindrance from the two chlorine atoms will direct new substituents.

-

Stability: Hydrazides are generally stable compounds. However, they should be stored away from strong oxidizing agents. Long-term storage in solution may lead to hydrolysis, especially under acidic or basic conditions.

Potential Applications in Drug Discovery

While direct biological data on this compound is limited, its structural features suggest it is a compelling starting point for targeting protein families where similar motifs have proven effective.

The Dichlorophenol Motif and STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers.[8] Its activation promotes proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[9] Therefore, inhibiting the STAT3 signaling pathway is a major goal in oncology drug discovery.

A key event in STAT3 activation is the dimerization of two STAT3 monomers through their SH2 domains.[10][11] Small molecules that can bind to the SH2 domain can prevent this dimerization, thereby blocking the entire downstream signaling cascade. Structure-activity relationship (SAR) studies of known STAT3 inhibitors, such as BP-1-102 and SH-4-54, have shown that a salicylic or benzoic acid core, often with halogen substitutions, is a key pharmacophore for binding to the SH2 domain.[9] The 3,5-dichloro-4-hydroxyphenyl ring of the title compound mimics this structural feature, making it a rational scaffold to investigate for STAT3 inhibitory activity.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The canonical STAT3 activation pathway provides multiple points for therapeutic intervention. The goal of an SH2 domain inhibitor is to prevent step 3 (Dimerization) in the diagram below.

Caption: The canonical STAT3 signaling pathway and the hypothetical point of intervention.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a STAT3 inhibitor, a series of well-established assays must be performed.

Protocol: Western Blot for STAT3 Phosphorylation

This protocol provides a method to determine if the compound can inhibit cytokine-induced STAT3 phosphorylation in a cancer cell line with a known active JAK/STAT3 pathway (e.g., NCI-N87 gastric cancer cells).[8]

Prerequisites:

-

Solubility & Stock Solution: Determine the compound's solubility in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the compound's cytotoxic concentration range. Subsequent experiments should use non-toxic concentrations.

Procedure:

-

Cell Culture: Plate NCI-N87 cells in a 6-well plate and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Pre-treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 30 minutes.[8] A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation & Normalization:

-

Trustworthiness Note: To ensure equal protein loading and that the compound is not simply causing protein degradation, the membrane must be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin. A decrease in the p-STAT3 signal without a corresponding decrease in total STAT3 indicates true inhibition of phosphorylation.

-

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the known hazards of its precursors, 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-dichloro-4-hydroxybenzoic acid, the following precautions are strongly advised.[12][13][14][15][16]

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[15]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[12]

-

-

Handling: Wash hands thoroughly after handling. Avoid formation of dust. Store in a tightly closed container in a cool, dry place.[12][14]

References

-

Haftchenary, S., et al. (2013). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link] (Note: This link may not resolve to a full compound summary if one does not exist, but the CAS number is searchable).

-

Lin, L., et al. (2022). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Oncology. Available at: [Link]

-

PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5). Available at: [Link]

-

Yue, P., et al. (2016). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, X., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

-

Ottokemi. (n.d.). Product Page: 4-Hydroxybenzhydrazide, 97%. Available at: [Link]

-

Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

-

Zhang, Z., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of representative STAT3 inhibitors. Available at: [Link]

-

ResearchGate. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Available at: [Link]

-

Basak, D., et al. (2023). Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. Cancers. Available at: [Link]

-

Current Medicinal Chemistry. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Available at: [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,5-Dichloro-4-hydroxybenzoic acid 97 3336-41-2 [sigmaaldrich.com]

- 5. 4-Hydroxybenzhydrazide, 97% 5351-23-5 India [ottokemi.com]

- 6. 3,5-Dichloro-4-hydroxybenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 3,5-Dichloro-4-hydroxybenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-hydroxybenzohydrazide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-dichloro-4-hydroxybenzohydrazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra and the rationale behind the experimental methodologies.

Introduction

This compound is a halogenated aromatic hydrazide. The presence of a hydrazide functional group, a substituted benzene ring, and halogen atoms imparts specific chemical properties that are of interest in the synthesis of various biologically active molecules. Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide will walk through the key spectroscopic techniques used to confirm the identity and purity of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.

Figure 1. Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.61 | Singlet (s) | 2H | Ar-H |

| 6.50 | Broad Singlet (br s) | 4H | -OH, -NH, -NH₂ |

Solvent: DMSO-d₆

Interpretation and Experimental Insights

The ¹H NMR spectrum, recorded in DMSO-d₆, displays two main signals.[1]

-

Aromatic Protons: A singlet at 7.61 ppm is attributed to the two equivalent aromatic protons.[1] The symmetry of the molecule, with two chlorine atoms flanking the hydroxyl group, renders these protons chemically identical, resulting in a single peak. The downfield chemical shift is characteristic of protons attached to an electron-deficient aromatic ring.

-

Exchangeable Protons: A broad singlet observed at 6.50 ppm corresponds to the exchangeable protons of the hydroxyl (-OH) and hydrazide (-NH and -NH₂) groups.[1] The integration of this peak is reported as 4H, which accounts for all four exchangeable protons.[1] In DMSO-d₆, a common solvent for polar compounds, protons on heteroatoms often appear as broad signals due to hydrogen bonding and chemical exchange. The broadness can sometimes make precise integration challenging.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.52 | C=O (Amide) |

| 162.78 | C-OH |

| 126.76 | Ar-C |

| 122.83 | Ar-C-Cl |

| 112.91 | Ar-C-C=O |

Solvent: DMSO-d₆

Interpretation and Experimental Insights

The ¹³C NMR spectrum shows five distinct signals, consistent with the molecular structure.[1]

-

Carbonyl Carbon: The signal at 165.52 ppm is characteristic of an amide carbonyl carbon.[1]

-

Phenolic Carbon: The peak at 162.78 ppm is assigned to the aromatic carbon bearing the hydroxyl group.[1]

-

Aromatic Carbons: The remaining aromatic carbon signals appear at 126.76 ppm, 122.83 ppm (for the two carbons attached to chlorine), and 112.91 ppm (for the carbon attached to the carbonyl group).[1] The electron-withdrawing effects of the chlorine and hydroxyl groups influence the chemical shifts of these carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

| 221.0 | [M+H]⁺ | 100 |

| 188.9 | [M-NH-NH₂]⁺ | 96 |

Interpretation and Fragmentation Pathway

The mass spectrum provides clear evidence for the molecular weight of the compound.

-

Protonated Molecule: The base peak at m/z 221.0 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 220.04 g/mol .[1]

-

Key Fragment: A significant fragment is observed at m/z 188.9, which results from the loss of the terminal hydrazino group (-NH-NH₂).[1] This fragmentation is characteristic of benzohydrazides.

Figure 2. Key Fragmentation Pathway in Mass Spectrometry

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound was not found in the available literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | O-H, N-H | Stretching (broad) |

| 3000-3100 | Aromatic C-H | Stretching |

| 1640-1680 | C=O (Amide I) | Stretching |

| 1500-1600 | Aromatic C=C | Stretching |

| 1200-1300 | C-O (Phenol) | Stretching |

| 1000-1100 | C-N | Stretching |

| 700-800 | C-Cl | Stretching |

Predicted Spectral Features

-

O-H and N-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ due to the overlapping stretching vibrations of the hydroxyl and hydrazide N-H bonds.

-

Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹.

-

Carbonyl Stretching (Amide I): A strong absorption band between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1500-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O, C-N, and C-Cl stretching and bending vibrations, which are unique to the molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Integrate the peaks and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Figure 3. General Workflow for NMR Spectroscopy

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan from m/z 50 to 500.

-

If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion at m/z 221.0.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns in the NMR spectra align with the expected electronic environments of the protons and carbons, while the mass spectrum confirms the molecular weight and a logical fragmentation pattern. While an experimental IR spectrum was not available, a predictive analysis based on the compound's functional groups offers valuable insights into its expected vibrational modes. This guide serves as a comprehensive reference for the spectroscopic characterization of this important chemical entity.

References

Sources

A Technical Guide to the Biological Activities of 3,5-Dichloro-4-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and potential biological activities of 3,5-Dichloro-4-hydroxybenzohydrazide. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge from closely related analogs and the broader class of benzohydrazide derivatives to offer insights into its potential as a bioactive compound.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide moiety is a versatile scaffold in medicinal chemistry, known to be a precursor for a wide range of heterocyclic compounds and Schiff bases exhibiting significant biological activities.[1] The presence of the hydrazide functional group (-CONHNH2) allows for the formation of hydrazones through condensation with various aldehydes and ketones, leading to a diverse library of compounds with potential therapeutic applications. Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The focus of this guide, this compound, incorporates a dichlorinated phenolic ring, a structural feature often associated with enhanced biological activity.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the hydrazinolysis of the corresponding methyl ester.[2]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in methanol.

-

Hydrazinolysis: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the methanolic solution.

-

Reflux: Heat the reaction mixture to reflux for a suitable period (e.g., 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent and excess hydrazine hydrate under reduced pressure.

-

Purification: The resulting solid is typically of high purity and can be used directly for further reactions or recrystallized from a suitable solvent like methanol to obtain a purified product.[2][3]

Potential Biological Activities

Based on the biological profiles of structurally related compounds, this compound is a promising candidate for exhibiting antimicrobial and anticancer activities. The dichloro substitution on the phenyl ring is a key feature that may enhance its biological efficacy.

Antimicrobial Activity

Hydrazone derivatives containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities, with some compounds showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole.[4][5] The presence of chlorine atoms on the aromatic ring is often associated with increased lipophilicity, which can facilitate penetration through microbial cell membranes.

The antimicrobial mechanism of hydrazones is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] The chelation of essential metal ions required for microbial growth is another potential mechanism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anticancer Activity

Derivatives of benzohydrazide have shown promising anticancer activities through various mechanisms. A notable example is a 3-chloro-N′-(2-hydroxybenzylidene) benzohydrazide, which has been identified as a lysine-specific histone demethylase 1A (LSD1) inhibitor and an iron-chelating agent, leading to cell proliferation arrest in several human cancer cell lines.[6][7] The structural similarity of this compound suggests it may also possess anticancer properties.

-

Enzyme Inhibition: The compound could act as an inhibitor of enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) or other enzymes involved in epigenetic regulation.

-

Iron Chelation: Cancer cells have a high demand for iron. Compounds that can chelate intracellular iron can disrupt cellular processes and induce apoptosis.[6][7]

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

-

Halogenation: The presence of chloro groups at positions 3 and 5 is anticipated to enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Dichloro-substituted compounds have often shown potent biological activities.[4][5]

-

Hydroxyl Group: The hydroxyl group at position 4 can participate in hydrogen bonding with biological targets, which is often crucial for ligand-receptor interactions and enzyme inhibition.

-

Hydrazide Moiety: This functional group is key for the formation of Schiff bases and hydrazones, which are often the more active forms of these compounds. It can also act as a hydrogen bond donor and acceptor.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While this guide provides a foundational understanding based on related structures, further in-depth studies are imperative. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.

-

Lead Optimization: Synthesizing and evaluating derivatives to improve efficacy and reduce potential toxicity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18749, 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1438. [Link]

-

Zwergel, C., et al. (2018). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 1006. [Link]

-

Zwergel, C., et al. (2018). 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. PubMed, 30245629. [Link]

-

MDPI. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. [Link]

-

Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(38), 53-59. [Link]

-

Taha, M., et al. (2016). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 9, S1462–S1469. [Link]

-

Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1503–o1504. [Link]

-

Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1105. [Link]

-

Babalola, S. A., et al. (2025). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

-

Bouyahya, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

-

Nguyen, H. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21321–21332. [Link]

-

Nawrocka, W., et al. (2005). Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. PubMed, 16140032. [Link]

-

Wang, S., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(12), 2093. [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]

-

Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed, 40716731. [Link]

-

El-Gamal, M. I., et al. (2021). Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor with high BBB permeability profile and neuroprotective action. PubMed, 34607134. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 14(1), 123–140. [Link]

-

Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(5), 447–464. [Link]

-

Fernández-Mendívil, C., et al. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Marine Drugs, 21(1), 22. [Link]

-

Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. ResearchGate. [Link]

Sources

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy [frontiersin.org]

- 7. 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3,5-Dichloro-4-hydroxybenzohydrazide: A Technical Guide to Target Identification and Validation

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide focuses on the potential therapeutic targets of a specific, yet under-explored derivative, 3,5-dichloro-4-hydroxybenzohydrazide. By analyzing its structural features and drawing parallels with related compounds, we propose a rational, multi-pronged strategy for identifying and validating its molecular targets. This document is intended for researchers, scientists, and drug development professionals, providing both a conceptual framework and detailed experimental protocols to accelerate the investigation of this promising compound. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to unlocking its therapeutic potential.

Introduction: The Promise of a Halogenated Benzohydrazide

This compound possesses a unique combination of a hydrazide moiety, known for its coordinating properties and ability to form Schiff bases, and a halogenated phenolic ring. The electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding capability of the hydroxyl and hydrazide groups suggest a high potential for specific interactions with biological macromolecules. While direct studies on this molecule are limited, the broader family of benzohydrazide and hydrazone derivatives has shown significant promise. For instance, various derivatives have been reported to exhibit potent pharmacological activities, including the inhibition of key enzymes in signal transduction pathways.[1]

This guide will therefore focus on three primary areas of investigation where this compound is likely to have a therapeutic impact:

-

Oncology: Targeting key kinases and signaling pathways implicated in cancer progression.

-

Inflammation: Modulating enzymes involved in the inflammatory cascade.

-

Infectious Diseases: Disrupting essential microbial processes.

Our approach is to first propose putative targets based on structure-activity relationships of similar compounds and then to provide a detailed roadmap for the experimental validation of these hypotheses.

Proposed Therapeutic Target Classes

Based on the chemical scaffold of this compound, we have identified the following high-priority target classes for investigation.

Protein Kinases: The EGFR Family

Several studies have highlighted the potential of benzohydrazide derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases.[2][3][4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently overexpressed or mutated in various cancers.[5][6] The general structure of many kinase inhibitors involves a heterocyclic ring system that can mimic the adenine region of ATP, and a substituted aromatic ring that occupies the adjacent hydrophobic pocket. The 3,5-dichloro-4-hydroxyphenyl moiety of our compound of interest could potentially fit into this pocket, forming favorable interactions.

Hypothesized Interaction: The dichlorinated phenyl ring may form hydrophobic and halogen-bonding interactions within the ATP-binding pocket of EGFR, while the hydrazide and hydroxyl groups could form hydrogen bonds with key residues, leading to competitive inhibition.

Inflammatory Enzymes: COX and LOX

Hydrazone derivatives have been extensively studied for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][7][8][9] These enzymes are central to the production of prostaglandins and leukotrienes, key mediators of inflammation. The phenolic hydroxyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for their activity.

Hypothesized Interaction: The 4-hydroxybenzohydrazide core could mimic the arachidonic acid substrate, with the dichlorinated ring providing additional interactions within the active site of COX or LOX enzymes.

Microbial Targets

The antimicrobial activity of phenolic compounds is well-documented, often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10][11][12][13][14] The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity and antimicrobial potency of phenolic compounds.

Hypothesized Interaction: this compound may act as a broad-spectrum antimicrobial by disrupting microbial cell membrane integrity or by inhibiting key metabolic enzymes through chelation of metal cofactors by the hydrazide moiety.

A Strategic Workflow for Target Identification and Validation

To systematically investigate the therapeutic targets of this compound, we propose a multi-step experimental workflow. This workflow is designed to progress from broad, unbiased screening to specific, high-confidence target validation.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR… [ouci.dntb.gov.ua]

- 4. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzohydrazide, a halogenated aromatic hydrazide. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its existence is a logical extension of the systematic exploration of benzohydrazide chemistry. This document details the well-established synthetic pathways to this compound, including the preparation of its key precursors, 3,5-Dichloro-4-hydroxybenzoic acid and Methyl 3,5-dichloro-4-hydroxybenzoate. Furthermore, it delves into the broader historical and scientific context of benzohydrazides as a significant class of compounds in medicinal chemistry and material science, exploring their diverse biological activities and the rationale behind the synthesis of derivatives such as the title compound.

Introduction: The Scientific Niche of Substituted Benzohydrazides

Benzohydrazides are a fascinating and versatile class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). The inherent reactivity of the hydrazide moiety, coupled with the diverse substitutions possible on the aromatic ring, has made these compounds a cornerstone in the synthesis of a wide array of heterocyclic systems and molecules with significant biological activities.[1][2] The introduction of halogen atoms, such as chlorine, onto the benzene ring can profoundly influence the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

This compound emerges from this rich chemical landscape. The presence of two chlorine atoms at the 3 and 5 positions, along with a hydroxyl group at the 4 position, creates a unique electronic and steric profile. This substitution pattern is of particular interest in medicinal chemistry, as it can modulate the compound's activity and selectivity. This guide will illuminate the synthetic routes to this specific molecule and place its existence within the broader narrative of benzohydrazide research.

A Synthetically Driven History: The Emergence of this compound

The history of this compound is not one of a celebrated, isolated discovery but rather an outcome of the systematic and logical progression of synthetic organic chemistry. Its synthesis is intrinsically linked to the availability of its precursors, which themselves have been subjects of chemical investigation. The development of robust methods for the halogenation and functionalization of benzoic acid derivatives paved the way for the creation of a diverse library of substituted benzohydrazides, including the title compound.

The scientific impetus for creating such molecules often stems from the desire to explore structure-activity relationships (SAR). By systematically modifying the substituents on the benzohydrazide scaffold, researchers can probe the chemical features essential for a desired biological effect, such as antimicrobial, anticancer, or anti-inflammatory activity.[3] The synthesis of this compound can be seen as a logical step in this exploratory process, aimed at understanding the impact of di-chloro and hydroxyl substitution on the properties of the benzohydrazide core.

Chemical Synthesis: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursor, 3,5-Dichloro-4-hydroxybenzoic acid.

Synthesis of the Precursor: 3,5-Dichloro-4-hydroxybenzoic acid

3,5-Dichloro-4-hydroxybenzoic acid is a crucial starting material.[4] While various methods for the synthesis of substituted hydroxybenzoic acids exist, a common approach involves the electrophilic chlorination of a suitable benzoic acid derivative.[5]

Conceptual Workflow for the Synthesis of 3,5-Dichloro-4-hydroxybenzoic acid:

Caption: General workflow for the synthesis of the key precursor.

Esterification to Methyl 3,5-dichloro-4-hydroxybenzoate

To facilitate the subsequent reaction with hydrazine, the carboxylic acid group of 3,5-Dichloro-4-hydroxybenzoic acid is typically converted to its methyl ester.

Experimental Protocol: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate [6]

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Alternative Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate from Methylparaben: [6]

A reported method involves the direct chlorination of methylparaben (methyl 4-hydroxybenzoate).

-

Reaction Mixture: 4-hydroxybenzoic acid (0.2 g; 1.3 mmol) is mixed with N-chlorosuccinimide (0.37 g; 2.76 mmol) in anhydrous dichloromethane (15 ml) at room temperature.[6]

-

Catalyst Addition: Titanium tetrachloride (0.1 ml; 0.9 mmol) is added to the mixture.[6]

-

Reaction Time: The reaction mixture is stirred for 5 hours.[6]

-

Quenching and Extraction: After the reaction, ice (about 10 g) is added, and stirring continues for 30 minutes. The mixture is then diluted with ethyl acetate (100 ml). The organic phase is separated and washed sequentially with water (2 x 10 ml) and brine (10 ml).[6]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by silica gel column chromatography (using dichloromethane as the eluent) to give methyl 3,5-dichloro-4-hydroxybenzoate as a colorless solid (0.19 g; 65% yield).[6]

Synthesis of this compound

The final step involves the hydrazinolysis of the methyl ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis of the target compound.

-

Dissolution: Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (1 equivalent) in a suitable alcohol solvent, such as methanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Reflux the reaction mixture for several hours. The formation of a white solid precipitate indicates the progress of the reaction.

-

Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture and collect the solid product by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., methanol or water) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.

Reaction Scheme:

Caption: The final synthetic step to the target compound.

Characterization Data:

| Spectroscopic Data | Reported Values |

| ¹H NMR (DMSO-d₆) | δ 6.50 (brs, 4H), 7.61 (s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 112.91, 122.83, 126.76, 162.78, 165.52 |

| Mass Spectrometry | m/z 221.0 (MH⁺, 100), 188.9 (M-NH-NH₂, 96) |

Biological and Chemical Significance

While specific biological activity data for this compound is not extensively published, the broader class of benzohydrazides and their derivatives, particularly Schiff bases formed from them, exhibit a wide range of biological activities.[2] These include:

-

Antimicrobial Activity: Many benzohydrazide derivatives have shown potent activity against various strains of bacteria and fungi.[2] The hydrazide moiety is a key pharmacophore in several antimicrobial drugs.

-

Anticancer Activity: Substituted benzohydrazides have been investigated as potential anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines.[3]

-

Anti-inflammatory and Analgesic Effects: The benzohydrazide scaffold has been utilized in the design of novel anti-inflammatory and analgesic agents.

-

Antitubercular Activity: Notably, isoniazid, a cornerstone drug for the treatment of tuberculosis, is a hydrazide derivative, highlighting the importance of this functional group in combating mycobacterial infections.

The 3,5-dichloro-4-hydroxy substitution pattern on the title compound suggests it could be a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. For instance, the hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones (Schiff bases), a class of compounds also known for their diverse pharmacological properties.[7][8]

Future Directions and Applications

This compound represents a synthetically accessible molecule with potential for further chemical exploration. Future research could focus on:

-

Synthesis of Derivatives: Utilizing the reactive hydrazide group to synthesize a library of hydrazones and other derivatives for biological screening.

-

Biological Evaluation: A systematic evaluation of the antimicrobial, anticancer, and other biological activities of the title compound and its derivatives.

-

Material Science Applications: The rigid, substituted aromatic core could be of interest in the development of novel polymers or coordination complexes with specific properties.

Conclusion

This compound, while not a compound with a storied history of a singular discovery, is a testament to the power of systematic synthetic chemistry. Its preparation is straightforward and relies on well-established chemical transformations. As a member of the versatile benzohydrazide family, it holds potential as a building block for the synthesis of novel compounds with interesting biological and material properties. This guide has provided a comprehensive overview of its synthesis and placed it within the broader scientific context, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

- A review on benzohydrazide derivatives as a potential anti-cancer agent.

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. (2018). [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. (2016). [Link]

- Synthetic method of 3,5-dihydroxybenzyl alcohol.

-

3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749. PubChem. [Link]

- Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. (n.d.). [Link]

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. (n.d.). [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health. (n.d.). [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. (n.d.). [Link]

-

4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. National Institutes of Health. (n.d.). [Link]

-

4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. (n.d.). [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. (2015). [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloro-4-hydroxybenzoic acid 97 3336-41-2 [sigmaaldrich.com]

- 5. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]

- 7. 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Foreword

In the dynamic landscape of medicinal chemistry, the benzohydrazide scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2] This guide focuses on a specific, yet highly promising subclass: 3,5-Dichloro-4-hydroxybenzohydrazide and its derivatives. The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring, combined with the inherent reactivity of the hydrazide moiety, imparts unique physicochemical properties that translate into a compelling range of therapeutic possibilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, multifaceted biological activities, and mechanistic underpinnings of these compounds. Our exploration will traverse their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by established experimental protocols and data-driven analysis.

The Core Moiety: Synthesis and Physicochemical Characteristics

The foundational molecule, this compound, is a white solid with the chemical formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol .[3] Its synthesis is a straightforward and efficient process, typically commencing from the corresponding benzoic acid derivative.

Synthesis of this compound

A common and effective method for the synthesis of the core hydrazide involves the hydrazinolysis of a methyl ester precursor.[3]

Protocol 1: Synthesis of this compound

-

Esterification: Begin with 3,5-Dichloro-4-hydroxybenzoic acid. This starting material can be esterified to methyl 3,5-dichloro-4-hydroxybenzoate.

-

Dissolution: Dissolve the methyl 3,5-dichloro-4-hydroxybenzoate in a suitable alcoholic solvent, such as methanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a white solid product will precipitate. The reaction mixture is then cooled, and the solvent and excess hydrazine hydrate are removed under vacuum.

-

Purification: The resulting crude product is typically of high purity and can often be used in subsequent steps without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.[4]

Caption: Synthesis of the core this compound.

Derivatization Strategies: The Versatility of the Hydrazide Group

The true potential of this compound lies in its facile derivatization, primarily through the nucleophilic character of the terminal nitrogen atom of the hydrazide moiety. The most common and biologically significant derivatives are the hydrazide-hydrazones, formed by the condensation reaction with a wide variety of aldehydes and ketones.[5][6] This reaction introduces a new pharmacophore, the azomethine group (-C=N-), which significantly influences the biological activity of the resulting molecule.

Protocol 2: General Synthesis of this compound-hydrazone Derivatives

-